2-アミノ-2,3-ジメチルブチルアミド

概要

説明

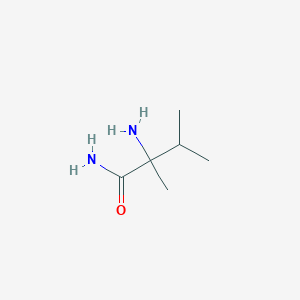

2-Amino-2,3-dimethylbutyramide, also known as 2-Amino-2,3-dimethylbutyramide, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-2,3-dimethylbutyramide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2,3-dimethylbutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2,3-dimethylbutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

イミダゾリノン系除草剤の合成

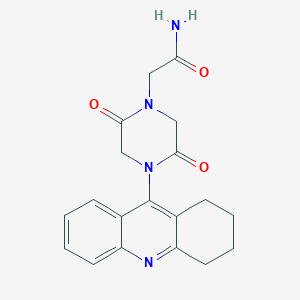

ADBAは、イミダゾリノン系除草剤の合成における重要な中間体である . イマゼタピル、イマザキン、イマザピルなどのイミダゾリノン系除草剤は、世界中で広く使用されており、稲作や豆類作物における広葉雑草やイネ科雑草の幅広い防除に用いられている .

生物触媒

ADBA合成のためのニトリルヒドラターゼ(NHase)の大腸菌における組換え生産が検討されてきた . 組換えNHaseの酵素的性質を調べた結果、基質分解によるシアン化物イオンの堅牢な熱安定性と阻害が示された .

酵素的生産

2-アミノ-2,3-ジメチルブチロニトリル(ADBN)からのADBA合成のための新しい酵素的経路が開発された . このプロセスは、温度制御によってADBNから解離したシアン化物によるNHaseの阻害を克服する .

グリーンケミストリーにおける利用

フッ素系溶媒-水性二相系は、初めて生物触媒プロセスに適用されており、二相系で使用されるフッ素系溶媒がグリーンケミストリーの要件を満たしていることを示唆している .

新規キラル配位子の調製

ADBAは、新規キラル配位子の調製に使用される . キラル配位子は、医薬品や農薬の生産における重要なプロセスである不斉合成の分野において重要である。

工業的応用

ロドコッカス・ボリトレランスCCTCC M 208108の全細胞を用いたADBAの酵素的合成は、工業的応用可能性を示している

Safety and Hazards

将来の方向性

作用機序

- ADBA is an intermediate in the synthesis of herbicides such as imazethapyr, imazaquin, and imazapyr . However, its direct targets are not well-documented in the literature.

Target of Action

Mode of Action

生化学分析

Biochemical Properties

It is known that this compound can be produced by the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones

Cellular Effects

It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that 2-Amino-2,3-dimethylbutyramide may have some influence on bacterial cell function.

Molecular Mechanism

It is known that the compound can be produced enzymatically from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may interact with this enzyme and potentially others in its biochemical pathway.

Temporal Effects in Laboratory Settings

It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that the effects of 2-Amino-2,3-dimethylbutyramide may change over time in a laboratory setting, potentially due to factors such as enzyme activity and substrate availability.

Metabolic Pathways

It is known that the compound can be produced from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may be involved in the metabolic pathway of this enzyme.

Transport and Distribution

Given its solubility in water, ethanol, and acetone , it is likely that the compound can be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its solubility in water, ethanol, and acetone , it is likely that the compound can be localized within various subcellular compartments.

特性

IUPAC Name |

2-amino-2,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQUHCGFDFLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40963-14-2 | |

| Record name | 2-Amino-2,3-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?

A1: Nitrile hydratase offers several advantages for ADBA synthesis:

- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].

- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].

Q2: What challenges are associated with using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production, and how are they addressed?

A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)

![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)